molecular formula C8H7FO2S B1438407 3-Fluoro-4-(sulfanylmethyl)benzoic acid CAS No. 112682-72-1

3-Fluoro-4-(sulfanylmethyl)benzoic acid

Cat. No. B1438407
M. Wt: 186.21 g/mol
InChI Key: SXPMGUOIMIQSEV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(sulfanylmethyl)benzoic acid is a unique organic compound. It has a molecular formula of C8H7FO2S and an average mass of 186.203 Da .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(sulfanylmethyl)benzoic acid consists of a benzoic acid core with a fluorine atom at the 3rd position and a sulfanylmethyl group at the 4th position .

Scientific Research Applications

Synthesis and Characterization

  • Fluorinated Phthalazinone Monomer and Polymers

    3-Fluorophenol and phthalic anhydride are used to synthesize 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid (FHBBA), leading to the creation of 4-(2-fluoro-4-hydroxyphenyl)-phthlazin-1(2 H )-one (FDHPZ). FDHPZ is further polymerized to develop materials with potential applications in engineering plastics and membrane materials due to their good solubility and excellent thermal properties. These polymers are also promising for optical waveguides (Xiao et al., 2003).

  • Properties of Binary Mixtures from Hydrogen Bonded Liquid Crystals

    Linear supra-molecular liquid crystals like 4-(octyloxy) benzoic acid (8OBA) and 4-(octyloxy)-3-fluoro benzoic acid (8OBAF) show varied thermal and phase behavior. The influence of a fluorine atom in benzene ring core compounds on electro-optical and optical properties has been explored, with findings indicating rich phase variance compared to the 80BA, suggesting potential applications in electro-optical devices and materials (Fouzai et al., 2018).

  • Changes in Herbicide Activity by Selective Fluorine Substitution

    The introduction of fluorine atoms into 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) alters its herbicidal properties, with 'fluorobentranil' emerging as the most active compound. These findings highlight the role of selective fluorine substitution in enhancing the activity and selectivity of herbicides like bentranil and Classic® analogues (Hamprecht et al., 2004).

Analytical Applications

  • Analytical Methods for Determination of Fluorinated Aromatic Carboxylic Acids

    Fluorobenzoic acids serve as vital chemical tracers in various applications like hydrothermal, geothermal, leaching, and oilfield processes. The review focuses on advancements in extraction techniques (e.g., solid-phase extraction) and determination techniques (e.g., Gas chromatography coupled with mass spectrometry, Liquid chromatography with mass spectrometry) for analyzing fluorinated benzoic acids, emphasizing the achievement of the lowest possible limit of concentration (Kumar & Sharma, 2021).

  • Gas Phase Measurements of Mono-fluoro-benzoic Acids

    The study involves measuring the microwave spectrum of mono-fluoro-benzoic acids, including 2-fluoro-, 3-fluoro-, and 4-fluoro-benzoic acid. The gas phase homodimer of 3-fluorobenzoic acid was detected, offering insights into molecular structures relevant for further scientific studies and potential applications in molecular spectroscopy (Daly et al., 2015).

properties

IUPAC Name

3-fluoro-4-(sulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPMGUOIMIQSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(sulfanylmethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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